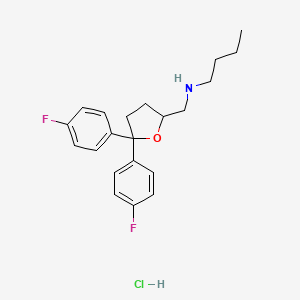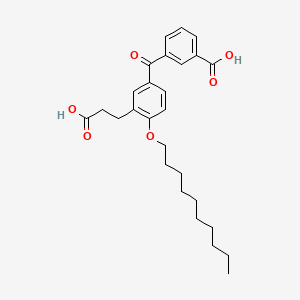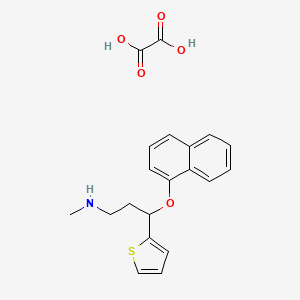
ly393615
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ly393615 is a chemical compound with the molecular formula C21H26ClF2NO and a molecular weight of 381.9 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ly393615 typically involves the following steps:
Formation of the Furan Ring: The initial step involves the formation of the furan ring through a cyclization reaction. This can be achieved by reacting a suitable precursor with an acid catalyst under controlled temperature conditions.
Substitution Reactions: The next step involves the introduction of the n-butyl and 4-fluorophenyl groups through substitution reactions. These reactions are typically carried out using appropriate alkylating agents and fluorinating reagents.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the synthesis process and ensure the consistency of the product.
Chemical Reactions Analysis
Types of Reactions
ly393615 undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are commonly used. These reactions are often conducted under inert atmospheres to prevent unwanted side reactions.
Substitution: Substitution reactions may involve reagents such as alkyl halides, fluorinating agents, and nucleophiles. The reaction conditions vary depending on the specific substituents being introduced.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides or hydroxylated derivatives, while reduction reactions may produce amines or other reduced forms. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
ly393615 has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and signaling pathways. It may be used in assays to investigate its interactions with biological targets.
Medicine: The compound is explored for its potential therapeutic applications, including its role as a neuronal calcium channel blocker. It may be investigated for its effects on neurological disorders and other medical conditions.
Industry: In industrial applications, the compound is used in the development of specialty chemicals and pharmaceuticals. Its unique chemical properties make it valuable for various manufacturing processes.
Mechanism of Action
The mechanism of action of ly393615 involves its interaction with molecular targets and pathways. As a neuronal calcium channel blocker, the compound inhibits the influx of calcium ions into neurons, thereby modulating neuronal excitability and signaling. This action can have therapeutic effects in conditions characterized by abnormal neuronal activity, such as epilepsy and neuropathic pain.
Comparison with Similar Compounds
Similar Compounds
2-Furanmethanamine, tetrahydro-N-[(tetrahydro-2-furanyl)methyl]-: This compound has a similar furan ring structure but differs in its substituents and overall molecular structure.
2-Furanmethanamine, tetrahydro-: Another related compound with a simpler structure, lacking the n-butyl and 4-fluorophenyl groups.
Uniqueness
ly393615 is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the n-butyl and 4-fluorophenyl groups enhances its interactions with molecular targets and contributes to its potential therapeutic applications.
Properties
CAS No. |
325819-97-4 |
|---|---|
Molecular Formula |
C21H26ClF2NO |
Molecular Weight |
381.9 g/mol |
IUPAC Name |
N-[[5,5-bis(4-fluorophenyl)oxolan-2-yl]methyl]butan-1-amine;hydrochloride |
InChI |
InChI=1S/C21H25F2NO.ClH/c1-2-3-14-24-15-20-12-13-21(25-20,16-4-8-18(22)9-5-16)17-6-10-19(23)11-7-17;/h4-11,20,24H,2-3,12-15H2,1H3;1H |
InChI Key |
GBBGQGHWUPHIOP-UHFFFAOYSA-N |
SMILES |
CCCCNCC1CCC(O1)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.Cl |
Canonical SMILES |
CCCCNCC1CCC(O1)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LY 393615 LY-393615 LY393615 N-((5,5-bis(4-fluorophenyl)tetrahydro-2-furanyl)methyl)-1-butanamine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2,6-Di-tert-butyl-4-[(ethylamino)methyl]phenol](/img/structure/B1675625.png)

